molecular formula C17H32N2O3 B1409538 trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS No. 1849424-24-3

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No. B1409538
M. Wt: 312.4 g/mol
InChI Key: SQFVUFOZRWNJOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of tetrahydropyran derivatives, which are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, a cyclohexyl ring, and a carbamic acid tert-butyl ester group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the reaction of alcohols with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . This reaction is followed by acid-catalyzed hydrolysis to restore the alcohol .

Scientific Research Applications

  • Pharmacological Studies

    • Research on the pharmacological aspects of esters of trans and cis isomers of secondary y-amino alcohols of the tetrahydropyran series, including those with anesthetic properties, has been conducted. This involves synthesizing esters by varying the acid residue and aminomethyl side group, with a focus on their structure and stereochemistry (Golovin et al., 1976).
  • Biotransformation Studies

    • Investigations into the effect of the N-protecting group on the biotransformation of β-amino nitriles to corresponding β-amino amides and acids have been conducted. This includes studying the bioconversion of cyclohexyl carbamic acid tert-butyl ester derivatives (Preiml et al., 2004).
  • Conformational and Structural Analysis

    • Ab initio studies have been carried out on models of 1,2-cis-and 1,2-trans-cyclic carbamates of glucopyranosyl amine, including 2-amino-cyclohexanol and 2-amino-3-hydroxy-tetrahydropyrane. These studies aim to model the energy differences between trans- and cis-1,2-cyclic carbamates of gluco- and xylopyranosyl amine (Paizs et al., 1997).
  • Chemical Synthesis and Characterization

    • Research on the synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane Carboxylic Acid, including the study of hydrogenation conditions and isomerization reactions, has been conducted to achieve high purity of the compound (Zhang Ming-yu, 2012).
  • Crystallography and Physical Properties

    • Studies on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have been carried out, including its synthesis, characterization (FT-NMR, FT-IR spectroscopy), and single crystal X-ray diffraction studies. These studies offer insights into the molecule's conformation and crystal packing interactions (Kant et al., 2015).

properties

IUPAC Name

tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVUFOZRWNJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

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